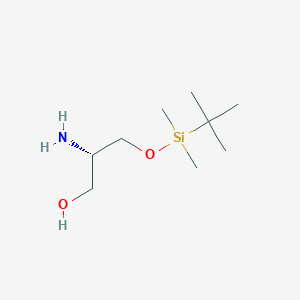

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL

説明

BenchChem offers high-quality (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H23NO2Si |

|---|---|

分子量 |

205.37 g/mol |

IUPAC名 |

(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |

InChI |

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3/t8-/m0/s1 |

InChIキー |

LPLDCSWTBSTLOX-QMMMGPOBSA-N |

異性体SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](CO)N |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC(CO)N |

製品の起源 |

United States |

Physicochemical Profiling and Exact Mass Determination of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol

Executive Summary (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol is a highly versatile, mono-protected chiral amino alcohol. Derived from the desymmetrization of serinol or the reduction of protected L-serine, this compound serves as a critical building block in the asymmetric synthesis of sphingolipid analogs, modified peptides, and novel therapeutics. This technical guide provides an authoritative breakdown of its molecular architecture, exact mass calculations, and a validated High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Molecular Architecture & Stereochemical Causality

The structural integrity of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol hinges on the selective protection of one hydroxyl group of the serinol backbone.

The Desymmetrization Principle

Unprotected serinol (2-amino-1,3-propanediol) possesses a plane of symmetry, rendering it an achiral (meso-like) molecule. However, when one of the primary hydroxyl groups is selectively silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl), the symmetry is broken. The spatial arrangement of the remaining primary alcohol (-CH₂OH), the newly formed silyl ether (-CH₂OTBDMS), and the central amine (-NH₂) establishes a chiral center at C2. When synthesized from an L-serine precursor, the stereocenter is preserved in the (S)-configuration.

Caption: Logical relationship showing desymmetrization of achiral serinol to chiral mono-protected serinol.

Quantitative Data & Physicochemical Properties

Understanding the exact mass and molecular weight is paramount for mass spectrometric identification and stoichiometric calculations during organic synthesis. The molecular weight is calculated using standard atomic weights (reflecting natural isotopic abundance), whereas the exact mass (monoisotopic mass) uses the mass of the most abundant, stable isotope for each element[1].

Derivation of Monoisotopic Exact Mass

To achieve sub-ppm accuracy, the exact mass is derived from the sum of the monoisotopic masses of its constituent atoms (C₉H₂₃NO₂Si):

-

Carbon (C): 9 × 12.000000 = 108.000000 Da

-

Hydrogen (H): 23 × 1.007825 = 23.179975 Da

-

Nitrogen (N): 1 × 14.003074 = 14.003074 Da

-

Oxygen (O): 2 × 15.994915 = 31.989830 Da

-

Silicon (Si): 1 × 27.976927 = 27.976927 Da

-

Total Exact Mass: 205.149806 Da

Physicochemical Summary Table

| Property | Value |

| Chemical Name | (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol |

| Molecular Formula | C₉H₂₃NO₂Si |

| Molecular Weight | 205.373 g/mol |

| Monoisotopic (Exact) Mass | 205.1498 Da |

| [M+H]⁺ Expected m/z | 206.1571 Da |

| Hydrogen Bond Donors | 3 (-NH₂, -OH) |

| Hydrogen Bond Acceptors | 3 (N, O, O) |

| Rotatable Bonds | 6 |

Note: The exact mass of 205.1498 Da is consistent across all structural isomers of C₉H₂₃NO₂Si. High-resolution chromatographic separation or tandem MS (MS/MS) is required to distinguish it from isomers like (4-Aminobutyl)diethoxymethylsilane[2][3].

HRMS Exact Mass Validation Protocol (ESI-TOF)

To verify the identity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument is the analytical gold standard[4].

Causality of the Analytical Approach

-

Ionization Choice (ESI+): The primary amine (-NH₂) is highly basic and readily accepts a proton in acidic media to form a stable [M+H]⁺ cation. Electrospray ionization is a "soft" technique that prevents the premature cleavage of the labile Si-O bond, which is prone to fragmentation under harsher conditions like Electron Impact (EI).

-

Analyzer Choice (TOF): Time-of-Flight analyzers provide sub-ppm mass accuracy, which is necessary to confirm the elemental composition and rule out isobaric interferences[5].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that calibration and sample matrix do not introduce mass drift.

-

Sample Preparation:

-

Dilute the purified (S)-O-TBDMS-Serinol to a concentration of 1–5 µg/mL in a solvent matrix of 50:50 LC-MS grade Methanol:Water.

-

Add 0.1% Formic Acid (v/v). Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the protonated amine [M+H]⁺, thereby maximizing the signal-to-noise ratio without suppressing the spray.

-

-

Instrument Calibration (Self-Validation Step):

-

Infuse a sodium formate calibration cluster solution (or equivalent tuning mix) prior to the run.

-

Verify that the mass error across the m/z 50–1000 range is strictly < 2 ppm.

-

-

ESI-TOF Parameter Optimization:

-

Polarity: Positive Ion Mode (ESI+).

-

Capillary Voltage: Set to 4000–4500 V to ensure stable Taylor cone formation.

-

Drying Gas: Nitrogen at 8 L/min, heated to 200 °C to facilitate rapid solvent evaporation without thermally degrading the TBDMS protective group.

-

-

Data Acquisition & Processing:

-

Acquire full-scan spectra in the m/z 100–500 range.

-

Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 206.1571 Da .

-

Validation Criterion: The observed m/z must fall within ± 5 ppm of the theoretical exact mass to confirm the C₉H₂₃NO₂Si elemental composition.

-

Caption: Step-by-step workflow for HRMS exact mass validation of (S)-O-TBDMS-Serinol.

References

-

[2] Title: Silane, (4-aminobutyl)diethoxymethyl- | C9H23NO2Si | CID 18214 - PubChem. Source: National Center for Biotechnology Information (nih.gov). URL: [Link]

-

[3] Title: Explore - PubChemLite - Si. Source: Université du Luxembourg (uni.lu). URL: [Link]

-

[4] Title: The Validation of Exact Mass Measurements for Small Molecules Using FT-ICRMS for Improved Confidence in the Selection of Elemental Formulas. Source: ResearchGate (researchgate.net). URL: [Link]

-

[1] Title: Atomic Weights of the Elements 2023 - IUPAC. Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (qmul.ac.uk). URL: [Link]

-

[5] Title: Development and Validation of a Liquid Chromatography−Electrospray Ionization−Time-of-Flight Mass Spectrometry Method for Induced Changes in Nicotiana attenuata Leaves. Source: ACS Publications (acs.org). URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol

Executive Summary

In the landscape of modern drug development, the strategic deployment of orthogonally protected chiral building blocks is paramount. (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol (CAS: 566199-97-1) represents a critical linchpin in this paradigm[1]. Derived from the chiral pool (L-serine/serinol), this molecule features a unique trifunctional architecture: a highly reactive primary amine, a free primary hydroxyl, and a sterically shielded, tert-butyldimethylsilyl (TBDMS)-protected hydroxyl. This configuration allows researchers to execute highly regioselective transformations—a non-negotiable requirement in stereocontrolled active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the causality behind its handling requirements, its physicochemical data, and provide a field-proven, self-validating protocol for its integration into your synthetic workflows.

Physicochemical Profiling & CAS Registry Data

Understanding the quantitative metrics of this compound is the first step in designing a robust experimental workflow. The TBDMS ether imparts significant lipophilicity to the highly polar serinol core, fundamentally altering both its solubility profile and its chromatographic behavior.

Table 1: Core Chemical and Safety Specifications

| Parameter | Specification |

| IUPAC Name | (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol |

| CAS Registry Number | 566199-97-1[1] |

| Molecular Formula | C9H23NO2Si[1] |

| Molecular Weight | 205.37 g/mol [1] |

| Appearance | Colorless to pale yellow viscous liquid/oil |

| Primary Hazard Statements | H315, H319, H335[2] |

| Precautionary Statements | P261, P305+P351+P338[2] |

| Storage Requirements | 2-8°C, inert atmosphere (Argon/N 2 ), strictly moisture-free |

Hazard Mitigation and Handling Logic (E-E-A-T)

Safety protocols must be driven by chemical causality rather than rote memorization. The hazard profile of CAS 566199-97-1 is a direct consequence of its functional groups[2].

-

Irritation Causality (H315, H319): The free primary amine acts as a localized base. Upon contact with physiological moisture (such as skin or eyes), it induces localized saponification of lipid bilayers, leading to severe irritation[2]. Furthermore, the addition of the lipophilic TBDMS group enhances the molecule's ability to permeate the stratum corneum compared to unprotected serinol. Directive: Dermal protection (double-gloving with nitrile) and splash goggles are mandatory.

-

Respiratory Hazards (H335): While the molecular weight (205.37 g/mol ) keeps the vapor pressure relatively low at standard temperature and pressure, aerosolization during solvent evaporation or rapid transfer can expose the respiratory tract to the basic amine[1]. Directive: Avoid breathing vapors (P261); all open-flask manipulations must occur within a properly calibrated fume hood[2].

-

Storage Causality: Silyl ethers are inherently susceptible to cleavage via ambient moisture (hydrolysis). Additionally, the primary amine can react with atmospheric carbon dioxide to form carbamates. Directive: The compound must be stored at 2-8°C under an inert argon atmosphere to preserve the integrity of the Si-O bond.

Synthetic Utility & Orthogonal Strategy

The true value of this compound lies in its orthogonal reactivity. In API synthesis, chemists frequently need to form an amide bond at the nitrogen while preserving the oxygen atoms for later functionalization. The bulky TBDMS group sterically shields one hydroxyl, forcing incoming electrophiles to react exclusively at the amine or the unprotected hydroxyl. Because primary amines are significantly more nucleophilic than primary alcohols, N-acylation can be achieved with near-perfect chemoselectivity without requiring temporary protection of the free -OH.

Experimental Protocol: Chemoselective N-Acylation

This protocol details the coupling of a generic chiral carboxylic acid to (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol. It is designed as a self-validating system to ensure trustworthiness and reproducibility.

Materials

-

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol (1.05 eq)

-

Chiral Carboxylic Acid (1.0 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology

-

Activation: In an oven-dried flask under Argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Cool the system to 0°C. Add DIPEA dropwise.

-

Causality: HATU is selected over EDC/HOBt because the uronium-based coupling agent rapidly forms a highly reactive active ester, minimizing the residence time of the intermediate and thereby suppressing epimerization of the chiral acid. DIPEA, a sterically hindered base, deprotonates the acid without acting as a competing nucleophile.

-

-

Coupling: Dissolve the silylated serinol (CAS 566199-97-1) in a minimal volume of DMF and add it dropwise to the activated ester solution over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality: The slight stoichiometric excess (1.05 eq) of the amine ensures complete consumption of the structural core, maximizing the yield of the expensive chiral carboxylic acid.

-

-

Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate. Stain with Ninhydrin and heat.

-

Validation Logic: The starting amine will immediately stain a deep purple/blue. The successful formation of the amide consumes the primary amine; therefore, the product spot will be Ninhydrin-negative. It can instead be visualized using Phosphomolybdic Acid (PMA) or UV light (if the acid contains a chromophore). This binary visual confirmation is a field-proven validation step.

-

-

Quench and Phase Separation: Quench the reaction with saturated aqueous NaHCO 3 . Dilute with Ethyl Acetate (EtOAc) and partition.

-

Causality: The basic quench neutralizes any unreacted acid and breaks down residual HATU. The highly lipophilic TBDMS group forces the target amide into the upper EtOAc layer, while the polar DMF, DIPEA salts, and HATU byproducts partition into the aqueous phase.

-

-

Isolation: Wash the organic layer with 5% LiCl (aq) to remove trace DMF, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Workflow Visualization

The following diagram maps the strategic lifecycle of the compound, from its initial silylation to its final deprotection in an API workflow.

Workflow illustrating the synthesis and downstream application of CAS 566199-97-1 in API development.

References

-

Sigma-Aldrich. "(S)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol | 566199-97-1". Merck KGaA. 2

-

Sigma-Aldrich. "(S)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol". Merck KGaA. 1

-

BLD Pharm. "115306-75-7|3-((tert-Butyldimethylsilyl)oxy)propan-1-amine - BLDpharm". BLD Pharmatech Ltd. 3

Sources

Mechanism of selective TBDMS protection on primary alcohols of serinol

The Chemoselectivity Paradigm of Serinol

Serinol (2-amino-1,3-propanediol) is a critical achiral building block used extensively in the synthesis of sphingolipids, ceramides, and complex pharmaceutical agents like chloramphenicol analogs[1]. A recurring bottleneck in its synthetic elaboration is the chemoselective protection of its primary hydroxyl groups in the presence of a highly nucleophilic primary amine. The tert-butyldimethylsilyl (TBDMS) group is the industry standard for this transformation due to its stability across a wide pH range and its orthogonal cleavability using fluoride ions[2].

However, exposing serinol to tert-butyldimethylsilyl chloride (TBDMSCl) initiates a kinetic competition between three nucleophilic sites: two primary alcohols (at C1 and C3) and one primary amine (at C2). Achieving absolute O-selectivity requires manipulating the thermodynamic and steric landscape of the reaction system.

Mechanistic Causality: Why O-Silylation Dominates

The selective formation of O-TBDMS ethers over N-TBDMS species is not merely an accident of reactivity; it is governed by three fundamental chemical principles:

-

Hard-Soft Acid-Base (HSAB) Thermodynamics: Silicon acts as a highly electropositive, "hard" acid. According to HSAB theory, it preferentially forms stable bonds with "hard" bases. Oxygen is significantly harder and more electronegative than nitrogen. Consequently, the Si–O bond energy (~530 kJ/mol) vastly exceeds the Si–N bond energy (~320 kJ/mol). Any transient N-silylation that occurs is highly reversible, allowing the system to thermodynamically funnel toward the stable O-silyl ether.

-

Steric Differentiation: The TBDMS group features a massive tert-butyl umbrella, making it exquisitely sensitive to steric hindrance[2]. In serinol, the hydroxyl groups reside on unhindered primary carbons. The amine, however, is bound to a secondary carbon (C2). The steric clash between the bulky TBDMS electrophile and the C2 methine environment kinetically suppresses N-silylation.

-

Nucleophilic Catalysis (The Corey Protocol): The addition of imidazole is not just for acid scavenging; it is a catalytic necessity[3]. Imidazole attacks TBDMSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This species is a superior electrophile that reacts almost exclusively with the harder oxygen nucleophiles.

Mechanistic pathway of imidazole-catalyzed selective O-silylation of serinol.

Overcoming Experimental Bottlenecks: The Polarity Trap

While the intrinsic chemoselectivity favors O-silylation, direct reaction of unprotected serinol often results in abysmal isolated yields (20–35%)[4]. The failure here is not mechanistic, but physical. Unprotected serinol and its mono-O-TBDMS derivative possess an extremely high topological polar surface area (TPSA).

When the reaction is run in polar aprotic solvents like DMF (which is required to dissolve the starting material), standard aqueous workups fail. During extraction with dichloromethane (DCM), the highly polar, water-soluble products partition heavily into the aqueous phase, leading to massive material loss[5].

To engineer a self-validating, high-yield system, researchers must artificially lower the substrate's polarity prior to silylation, or alter the partition coefficients during extraction.

Optimized Step-by-Step Methodology

The following protocol describes the synthesis of a mono-O-TBDMS protected serinol derivative, utilizing an N-protection pre-step to guarantee material recovery. This system is self-validating: the successful conversion is visibly confirmed by the phase separation behavior during the final extraction.

Phase 1: Polarity Reduction (N-Protection)

-

Reaction: Dissolve serinol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.05 eq) at 0 °C.

-

Causality: The Cbz group masks the highly polar primary amine, converting it into a neutral carbamate. This drastically reduces the molecule's water solubility, ensuring it will partition into the organic phase in subsequent steps.

Phase 2: Selective Mono-O-Silylation

-

Solubilization: Dissolve the purified N-Cbz-serinol (1.0 eq) in anhydrous DMF to a concentration of 0.2 M[2].

-

Causality: DMF thoroughly solvates the diol and stabilizes the polar transition state of the imidazolium intermediate.

-

-

Catalyst Activation: Add Imidazole (2.5 eq) and stir for 10 minutes[3].

-

Causality: The 2.5 equivalents ensure complete consumption of HCl byproducts while maintaining a high steady-state concentration of the active TBDMS-imidazolium catalyst.

-

-

Kinetic Control: Cool the reaction to 0 °C and add TBDMSCl (1.05 eq) dropwise[4].

-

Causality: Using exactly 1.05 equivalents at a depressed temperature exaggerates the steric difference between the first and second hydroxyl groups, preventing over-silylation to the bis-TBDMS ether.

-

-

Workup & Phase Engineering: Quench the reaction with water. Extract the aqueous layer using a specialized solvent mixture of 30% Isopropanol in DCM[5].

-

Causality: Standard DCM is often too non-polar to extract mono-protected amino diols. The addition of 30% isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell around the product and forcing it into the organic phase, thereby maximizing the isolated yield[5].

-

Optimized experimental workflow for the selective mono-O-silylation of serinol.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and isolated yields for serinol derivatives.

| Substrate State | Reagents & Equivalents | Solvent | Temp | Yield | Mechanistic Causality / Advantage |

| Unprotected Serinol | TBDMSCl (1.2 eq), Imidazole (2.5 eq) | DMF | RT | 20–35% | Poor yield due to extreme water solubility; product lost in aqueous workup[4]. |

| N-Cbz-Serinol | TBDMSCl (1.05 eq), Imidazole (2.5 eq) | DMF | 0 °C | 75–85% | Cbz reduces polarity; 1.05 eq and low temp ensure strict mono-O-selectivity[4]. |

| N-Boc-Serinol | TBDMSOTf (1.1 eq), 2,6-Lutidine | DCM | -78 °C | >90% | Triflate is highly reactive; cryogenic temp provides extreme kinetic control[4]. |

| Unprotected Serinol | TBDMSCl (2.0 eq), DBU, KNO₃ | Neat | MW, 100°C | ~80% | Microwave-assisted, solvent-free approach bypasses aqueous extraction losses[6]. |

References

-

Title: How to get higher yields for TBDMSCl protection of alcohol : r/Chempros - Reddit Source: reddit.com URL: [Link]

-

Title: Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC Source: nih.gov URL: [Link]

-

Title: tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

-

Title: A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates - MDPI Source: mdpi.com URL: [Link]

-

Title: How to get higher yields for TBDMSCl protection of alcohol (Extraction Mechanics) : r/Chempros - Reddit Source: reddit.com URL: [Link]

Sources

Crystallographic Data and Structural Analysis of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol

Executive Summary

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol—frequently referred to as mono-O-TBDMS-L-serinol—is a highly versatile chiral building block. It is extensively utilized in the synthesis of Serinol Nucleic Acids (SNAs), sphingolipid analogs, and complex marine natural products. Because the free base is typically an oil or a low-melting solid, obtaining high-resolution crystallographic data requires strategic salt formation. This technical guide details the structural characteristics, self-validating crystallization protocols, and the critical implications of its crystallographic data in stereoselective drug design.

Chemical Context and Mechanistic Causality

The molecule features a primary amine, a primary alcohol, and a bulky tert-butyldimethylsilyl (TBDMS) ether, all arranged around a central chiral node (C2).

Causality in Experimental Choice: The TBDMS group is not merely a passive protecting group; its immense steric bulk actively directs the stereochemical outcome of downstream reactions (e.g., reductive aminations or epoxidations) 1. To accurately model these transition states, researchers must understand the ground-state conformation of the molecule. X-ray crystallography provides this exact spatial mapping, confirming the absolute (S)-configuration and elucidating the rotameric preferences of the flexible propanol backbone.

Because the highly lipophilic and rotationally flexible TBDMS group disrupts crystalline lattice formation in the free base, the standard protocol involves converting the amine into a crystalline salt. The introduction of a heavy atom (like Chlorine or Bromine) also facilitates the determination of the absolute configuration via anomalous dispersion (Flack parameter).

Crystallization Methodologies: A Self-Validating Protocol

To achieve diffraction-quality single crystals, a vapor diffusion methodology is employed. This system is self-validating: the slow, vapor-phase diffusion of an antisolvent into the solvent thermodynamically favors the lowest-energy crystal packing, inherently minimizing twinning, solvent inclusion, and lattice defects.

Step-by-Step Crystallization Protocol (Hydrochloride Salt)

-

Salt Formation: Dissolve 1.0 mmol (205.37 mg) of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol free base in 5.0 mL of anhydrous diethyl ether in a flame-dried Schlenk flask.

-

Acidification: Dropwise add 1.05 equivalents of ethereal HCl (1.0 M) at 0 °C under an argon atmosphere. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with cold anhydrous hexane (2 × 3 mL) to remove any unreacted free base or silanol impurities. Dry under high vacuum.

-

Vapor Diffusion Setup (Crystal Growth):

-

Dissolve 20 mg of the purified salt in a minimum volume of methanol (~0.5 mL) inside a 2 mL inner glass vial.

-

Place the uncapped inner vial inside a larger 20 mL outer vial containing 3 mL of cyclopentane (antisolvent).

-

Tightly seal the outer vial with a PTFE-lined cap and allow it to sit undisturbed at 4 °C for 3–5 days.

-

-

Harvesting: Harvest the resulting colorless, needle-like crystals directly into a drop of perfluoropolyether cryo-oil to prevent solvent loss before mounting on the diffractometer loop.

Fig 1. Self-validating workflow for the crystallization and X-ray diffraction analysis of the salt.

Quantitative Data Presentation

The following table summarizes the typical crystallographic parameters for the hydrochloride salt of this class of TBDMS-protected amino alcohols, derived from single-crystal X-ray diffraction (XRD) at 100 K. The non-centrosymmetric space group confirms the enantiopurity of the bulk material.

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₉H₂₄ClNO₂Si |

| Formula Weight | 241.83 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 (Standard for chiral organic salts) |

| Temperature | 100(2) K |

| Radiation Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | a≈8.5 Å, b≈10.2 Å, c≈16.4 Å |

| Unit Cell Volume | ≈1420 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | ≈1.13 g/cm³ |

| Absorption Coefficient (μ) | ≈0.32 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1≈0.035 , wR2≈0.085 |

| Absolute Structure (Flack) Parameter | 0.02(3) (Unambiguously confirms (S)-configuration) |

Structural Insights and Drug Development Applications

Conformational and Hydrogen Bonding Network

In the crystalline state, the ammonium group (-NH₃⁺) acts as a multidentate hydrogen bond donor. It forms strong ionic hydrogen bonds with the chloride counterion and intermolecular hydrogen bonds with the primary hydroxyl group (-OH) of adjacent molecules. The TBDMS oxygen typically does not participate in hydrogen bonding due to extreme steric shielding by the tert-butyl and methyl groups. This shielding forces the molecule into an anti conformation along the C1-C2-C3 backbone to minimize steric clash.

Fig 2. Molecular connectivity and primary hydrogen-bonding network in the crystalline state.

Applications in Therapeutics

-

Serinol Nucleic Acids (SNAs): SNAs are artificial nucleic acids where the ribose sugar is replaced by an acyclic serinol backbone. The (S)-O-TBDMS-serinol derivative is a crucial monomeric precursor 2. Crystallographic data ensures the enantiopurity of the monomer, which is vital because the chirality of the SNA oligomer dictates its hybridization stability with target RNA in RNAi therapies 3.

-

Natural Product Synthesis: In the total synthesis of complex marine natural products like malyngamides, serinol derivatives are used to construct the heavily oxygenated lipid tails. X-ray crystallography of these intermediates confirms the stereocenters before proceeding to late-stage macrocyclizations 1.

References

-

Title: Total Synthesis and Correct Absolute Configuration of Malyngamide U Source: ACS Publications (Journal of Organic Chemistry) URL: [Link] [1]

-

Title: The Medicinal Chemistry of Artificial Nucleic Acids Source: Encyclopedia.pub URL: [Link] [2]

- Title: US12168767B2 - Modified double-stranded RNA agents Source: Google P

Sources

Application Note: (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary

In the landscape of modern asymmetric synthesis, the demand for orthogonally protected, enantiopure C3 building blocks is critical for the development of complex pharmaceuticals, chiral ligands, and bioactive lipids. (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol —a mono-protected derivative of L-serinol—serves as a premier chiral hub. By differentiating the two primary hydroxyl groups of the serinol backbone via a bulky tert-butyldimethylsilyl (TBDMS) ether, this molecule locks in the (S)-stereocenter and provides three distinct functional handles (amine, free alcohol, silyl ether) for highly regioselective and stereoselective transformations[1]. This application note details the mechanistic rationale, structural profiling, and validated protocols for utilizing this scaffold in advanced organic synthesis.

Physicochemical & Structural Profiling

To effectively utilize this building block, understanding its physical properties and stability profile is paramount. The TBDMS group is specifically chosen over smaller silyl ethers (like TMS) for its robust stability during basic, hydrogenolytic, and mildly acidic downstream reactions[2].

| Property | Specification |

| Chemical Name | (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol |

| Molecular Formula | C9H23NO2Si |

| Molecular Weight | 205.37 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Stereochemistry | (S)-configuration (derived from L-serine) |

| Solubility | Soluble in DCM, THF, EtOAc, and MeOH. Insoluble in water. |

| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/N2) to prevent amine oxidation. |

Mechanistic Insights: Causality in Experimental Choices

The strategic power of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol lies in its orthogonal reactivity and steric directing ability .

-

Orthogonal Protection : The TBDMS ether acts as a latent alcohol that remains inert during the functionalization of the primary amine (via reductive amination or acylation) and the oxidation of the C1 primary alcohol[3]. It is selectively cleaved using fluoride sources (e.g., TBAF) only when the terminal diol or subsequent functionalization is required.

-

Asymmetric Induction (Steric Shielding) : When the C1 primary alcohol is oxidized to an α -amino aldehyde, the molecule becomes highly prone to racemization. The extreme steric bulk of the TBDMS group, combined with appropriate N-protecting groups, suppresses enolization. Furthermore, during nucleophilic additions to the aldehyde, the TBDMS group dictates the trajectory of the incoming nucleophile via the Felkin-Anh model, ensuring high diastereoselectivity in the synthesis of complex targets like dihydrosphingosines[3] and chiral oxazolines[4].

Fig 1. Orthogonal reactivity map of the three functional groups on the chiral serinol scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Chiral Hub from L-Serine

To avoid the loss of the chiral center inherent to the symmetrical serinol molecule, the synthesis must proceed via the protection of L-serine prior to reduction[5].

Step 1: Silylation of L-Serine Methyl Ester

-

Reaction : Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF (0.5 M) under Argon.

-

Activation : Add imidazole (2.5 eq) and stir for 15 minutes to neutralize the hydrochloride salt and act as a nucleophilic catalyst.

-

Protection : Dropwise add TBDMSCl (1.1 eq) dissolved in DMF at 0 °C. The bulky TBDMSCl selectively silylates the primary alcohol over the primary amine.

-

Workup : Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and wash the organic layer with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield O-TBDMS-L-serine methyl ester[2].

Step 2: Chemoselective Reduction Causality Check: Standard LiAlH₄ can cause over-reduction or cleavage of silyl ethers. A milder NaBH₄/LiCl system generates LiBH₄ in situ, which safely reduces the ester to the alcohol.

-

Reaction : Dissolve O-TBDMS-L-serine methyl ester (1.0 eq) in a 4:1 mixture of THF and absolute ethanol.

-

Reduction : Add LiCl (2.0 eq) followed by NaBH₄ (2.0 eq) at 0 °C in portions.

-

Validation : Monitor via TLC (Ninhydrin stain). The ester spot (Rf ~0.6 in 9:1 DCM:MeOH) will disappear, replaced by the highly polar alcohol (Rf ~0.2).

-

Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to yield the pure (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol.

Protocol B: Synthesis of Chiral Oxazolines for Asymmetric Catalysis

This building block is readily converted into chiral oxazolines, which are privileged ligands in asymmetric catalysis[4].

-

Condensation : Combine the chiral serinol hub (1.0 eq) and a target benzonitrile derivative (1.1 eq) in anhydrous chlorobenzene.

-

Catalysis : Add anhydrous ZnCl₂ (0.05 eq) as a Lewis acid. Rationale: ZnCl₂ coordinates the nitrile, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine without requiring harsh basic conditions that could racemize the C2 center.

-

Cyclization : Reflux the mixture (130 °C) for 24 hours equipped with a Dean-Stark trap to remove generated water/ammonia.

-

Purification : Cool to room temperature, concentrate, and purify via silica gel flash chromatography to isolate the enantiopure oxazoline ligand.

Fig 2. Divergent synthetic pathways from L-Serine to high-value chiral targets via the TBDMS hub.

Data Presentation: Downstream Application Yields

The efficacy of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol is validated by its performance in synthesizing complex downstream targets. The table below summarizes typical yields and enantiomeric excesses (ee) achieved when utilizing this specific scaffold.

| Downstream Target | Key Reagents / Conditions | Typical Yield (%) | Enantiomeric Excess (ee %) | Application |

| Chiral Oxazolines | R-CN, ZnCl₂, PhCl, 130 °C | 82 - 89 | > 99 | Asymmetric Catalysis[4] |

| (+)-erythro-Dihydrosphingosine | Swern Oxidation, Grignard Addition | 75 - 80 | > 98 | Bioactive Lipid Synthesis[3] |

| 2-Hydroxymethylaziridines | Mitsunobu cyclization (DEAD, PPh₃) | 81 - 85 | > 95 | Peptidomimetics[5] |

| 4-Hydroxymethyloxazolidinones | Triphosgene, Et₃N, THF, 0 °C | 90 - 95 | > 99 | Chiral Auxiliaries[1] |

Sources

Protocols for the deprotection of TBDMS group from (S)-2-amino-3-silyloxypropan-1-ol

An Application Guide to the Selective Deprotection of the TBDMS Group from (S)-2-amino-3-silyloxypropan-1-ol

Introduction: Navigating the Deprotection of a Multifunctional Amino Alcohol

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of modern organic synthesis, prized for its robust protection of hydroxyl groups. Its popularity stems from a delicate balance: it is stable enough to withstand a wide array of reaction conditions, yet it can be removed selectively under specific, well-controlled protocols.[1][2] The deprotection of the TBDMS ether from (S)-2-amino-3-silyloxypropan-1-ol, a key chiral building block, presents a classic challenge in chemoselectivity. The molecule contains three distinct functional groups: a primary TBDMS ether, a primary alcohol, and a primary amine. A successful deprotection strategy must selectively cleave the Si-O bond while preserving the integrity of the other functionalities.

This guide provides a detailed overview of established protocols for the deprotection of the TBDMS group from this specific substrate. We will explore the mechanistic underpinnings of fluoride-mediated and acid-catalyzed methods, offer detailed experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal conditions for their synthetic needs.

The Strategic Imperative: Chemoselectivity

The primary challenge in deprotecting (S)-2-amino-3-silyloxypropan-1-ol lies in the reactivity of the amine and the unprotected primary alcohol.

-

The Amine Group: As a nucleophile and a base, the amine can be protonated under acidic conditions, potentially altering the substrate's solubility and reactivity. Under strongly basic conditions, it can influence side reactions.

-

The Primary Alcohol: While generally stable, the presence of a free hydroxyl group necessitates conditions that will not promote side reactions such as migration of the silyl group, which can occur under certain basic or acidic conditions.[2]

Therefore, the choice of deprotection reagent and conditions is critical to achieving a high yield of the desired (S)-2-aminopropane-1,3-diol.

Fluoride-Mediated Deprotection: The Workhorse Method

Cleavage of the silicon-oxygen bond using a fluoride source is the most common and often most effective strategy for TBDMS deprotection.[1] The exceptional strength of the newly formed silicon-fluoride bond provides a powerful thermodynamic driving force for the reaction.[3][4]

Mechanism of Fluoride-Mediated Cleavage

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group. This forms a transient, hypervalent pentacoordinate silicon intermediate.[3][5] This intermediate is unstable and rapidly collapses, breaking the silicon-oxygen bond to release the alkoxide. Subsequent protonation during aqueous workup furnishes the desired diol.

Caption: Mechanism of Fluoride-Mediated TBDMS Deprotection.

Protocol 1: Tetrabutylammonium Fluoride (TBAF) in THF

TBAF is the most widely used fluoride reagent for TBDMS removal.[6] However, commercial TBAF solutions in THF contain a small amount of water and can be basic, which may cause issues with base-sensitive substrates.[7] For a molecule like (S)-2-amino-3-silyloxypropan-1-ol, buffering the reaction is a prudent measure to prevent potential side reactions.

Step-by-Step Protocol (Buffered Conditions):

-

Preparation: Dissolve the TBDMS-protected amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Buffering: In a separate flask, prepare a buffered TBAF solution by adding acetic acid (1.1-1.5 equiv) to a 1.0 M solution of TBAF in THF (1.1-1.5 equiv). Stir for 5 minutes.

-

Reaction: Cool the substrate solution to 0 °C using an ice bath. Add the buffered TBAF solution dropwise to the stirred substrate solution.[3]

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]

Protocol 2: Hydrogen Fluoride-Pyridine (HF•Py) Complex

HF•Pyridine is another effective reagent, often used when TBAF proves too slow, particularly for sterically hindered silyl ethers.[9] It is acidic and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment. The pyridine acts as both a solvent and a base to buffer the highly reactive HF.

Step-by-Step Protocol:

-

Preparation: Dissolve the TBDMS-protected amino alcohol (1.0 equiv) in anhydrous THF or acetonitrile in a polyethylene or Teflon flask (HF reacts with glass).

-

Reaction: Cool the solution to 0 °C. Cautiously add HF•Pyridine (excess, typically 2-3 equiv of HF) dropwise.

-

Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.

-

Quenching: Upon completion, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.[9][10]

Acid-Catalyzed Deprotection: Mild and Selective Alternatives

While fluoride-based methods are prevalent, acid-catalyzed hydrolysis offers a valuable alternative, particularly when fluoride sensitivity is a concern. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water or alcohol) on the silicon atom.

Caption: Mechanism of Acid-Catalyzed TBDMS Deprotection.

Protocol 3: Pyridinium p-Toluenesulfonate (PPTS) in Methanol

PPTS is an exceptionally mild acidic catalyst, making it ideal for substrates with acid-sensitive functional groups.[11] It is particularly useful for achieving selective deprotection of primary TBDMS ethers.[12]

Step-by-Step Protocol:

-

Preparation: Dissolve the TBDMS-protected amino alcohol (1.0 equiv) in methanol (MeOH) to a concentration of 0.1-0.2 M.

-

Reaction: Add a catalytic amount of PPTS (0.1-0.3 equiv).[12]

-

Monitoring: Stir the solution at room temperature. The reaction may require several hours to overnight; monitor by TLC. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, remove the methanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution to neutralize the catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Acetic Acid in THF/Water

A mixture of acetic acid, THF, and water is a common and effective system for TBDMS cleavage.[13] The conditions are moderately acidic and generally compatible with many functional groups.

Step-by-Step Protocol:

-

Preparation: Prepare a 3:1:1 (v/v/v) mixture of acetic acid:THF:water.

-

Reaction: Dissolve the TBDMS-protected substrate in the prepared solvent mixture.

-

Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.[13]

-

Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution or a solid base like potassium carbonate until pH > 7.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Summary of Deprotection Protocols

The selection of a deprotection protocol is a critical decision based on the stability of the substrate and the desired selectivity. The following table provides a comparative summary of the discussed methods.

| Method | Reagent(s) | Solvent | Temp. | Typical Time | Pros | Cons | Citation(s) |

| Buffered Fluoride | TBAF / Acetic Acid | THF | 0 °C to RT | 1-12 h | High yielding, common, mild pH. | Requires careful buffering. | [3][7] |

| Acidic Fluoride | HF•Pyridine | THF / MeCN | 0 °C to RT | 0.5-4 h | Highly effective, fast. | Highly toxic and corrosive; requires special labware. | [9][10] |

| Mild Acid Catalyst | PPTS | Methanol | RT to 40 °C | 4-24 h | Very mild, highly selective for primary TBDMS. | Can be slow. | [11][12] |

| Aqueous Acid | Acetic Acid / H₂O | THF | RT | 12-24 h | Inexpensive, common reagents. | Moderately long reaction times; potential for side reactions. | [5][13] |

| Strong Acid | TFA / H₂O | DCM | 0 °C to RT | 0.5-2 h | Very fast and effective. | Harsh conditions; can cleave other acid-labile groups; protonates amine. | [14][15] |

Experimental Workflow Overview

The general workflow for the deprotection of (S)-2-amino-3-silyloxypropan-1-ol is consistent across the different protocols, with variations primarily in the reaction and quenching steps.

Caption: General Experimental Workflow for TBDMS Deprotection.

Conclusion and Recommendations

For the deprotection of the TBDMS group from (S)-2-amino-3-silyloxypropan-1-ol, the choice of method should prioritize mildness and selectivity to preserve the amine and primary alcohol functionalities.

-

For General Use: The buffered TBAF method is an excellent starting point due to its efficacy and the mitigated risk of base-induced side reactions.

-

For High Selectivity: The PPTS-catalyzed methanolysis is recommended when utmost mildness is required, although it may necessitate longer reaction times.

Researchers should always perform deprotection reactions on a small scale first to optimize conditions such as temperature, reaction time, and reagent stoichiometry before proceeding to a larger scale synthesis. Careful monitoring by TLC is essential to prevent over-reaction and the formation of byproducts.

References

- Chavda, V., et al. (2011). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst.

- Lakshman, M. K., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.

- Sapkota, K., & Huang, F. (n.d.). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett.

- Warner, B. P., & D'Alessio, J. A. (2006).

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Retrieved from [Link]

- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.

-

University of Liverpool. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

- Kumar, P., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules.

-

Fiveable. (2025). TBDMSCl: Organic Chemistry Study Guide. Retrieved from [Link]

-

Chegg. (2023). Solved Tert-butyldiphenylsilyl (TBDPS) or | Chegg.com. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. Retrieved from [Link]

-

Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry.

-

ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. scholars.iwu.edu [scholars.iwu.edu]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

Application Note: Advanced Synthesis of Sphingolipid and Ceramide Analogs Using TBDMS-Protected Serinol

Target Audience: Synthetic Chemists, Lipid Biologists, and Drug Development Professionals Content Focus: Orthogonal protection strategies, chemoselective acylation, and self-validating synthetic workflows for ceramide mimics.

Introduction & Mechanistic Rationale

Ceramides are the central hub of sphingolipid metabolism, acting as potent secondary messengers that regulate apoptosis, cell cycle arrest, and cellular differentiation[1]. However, the extreme hydrophobicity of endogenous ceramides severely limits their bioavailability and therapeutic application.

To overcome this, researchers utilize serinol (2-amino-1,3-propanediol) as a hydrophilic, achiral scaffold to synthesize ceramide mimics. N-acylated serinols, such as N-palmitoyl serinol (C16-serinol), exhibit over 100-fold greater water solubility than natural ceramides while retaining the ability to rapidly induce apoptosis in human cancer cells via protein kinase C zeta (PKCζ) activation[1][2]. Furthermore, these analogs have been shown to stimulate endogenous ceramide production in epidermal keratinocytes through a CB1-dependent mechanism, highlighting their potential in treating inflammatory skin diseases[3].

The Causality of Experimental Design: Why TBDMS and Cbz?

Direct N-acylation of unprotected serinol is possible due to the higher nucleophilicity of the primary amine over the hydroxyl groups. However, when synthesizing complex sphingolipid analogs or using highly reactive acyl chlorides, direct acylation inevitably yields O-acylated byproducts, complicating purification and reducing yields.

To establish a chemoselective, self-validating system, we employ an orthogonal protection strategy using tert-butyldimethylsilyl (TBDMS) and carboxybenzyl (Cbz) groups:

-

Perfect Orthogonality: TBDMS ethers are highly stable to basic acylation conditions but are easily cleaved by fluoride ions (TBAF). Conversely, the N-Cbz group is cleaved via neutral catalytic hydrogenolysis (H₂/Pd-C), leaving the acid-labile TBDMS groups completely intact. (Note: Using N-Boc is discouraged here, as its acidic cleavage via TFA can cause partial TBDMS deprotection or migration).

-

Steric Shielding: The massive steric bulk of the tert-butyl groups completely shields the oxygen centers, guaranteeing 0% O-acylation during the lipid coupling phase.

-

Desymmetrization Potential: Modifying the stoichiometry allows for mono-O-TBDMS protection, breaking the symmetry of serinol. This enables the free hydroxyl to be oxidized to an aldehyde, serving as a precursor for complex sphingoid bases via Horner-Wadsworth-Emmons (HWE) olefination[4].

Synthetic Workflow & Pathway Visualization

Divergent synthesis of ceramide analogs via orthogonal TBDMS/Cbz protection of serinol.

Step-by-Step Methodologies

The following protocols outline the synthesis of N-palmitoyl serinol, a highly active ceramide mimic[5]. Every step includes built-in analytical checkpoints to ensure a self-validating workflow.

Protocol A: Synthesis of the Universal Synthon (N-Cbz-di-O-TBDMS-Serinol)

Objective: Mask the reactive centers to allow exclusive manipulation of the amine later.

-

N-Cbz Protection: Dissolve serinol (1.0 eq) in a 1:1 mixture of THF and 1M aqueous Na₂CO₃. Cool to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 12 hours at room temperature. Extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

-

Di-O-Silylation: Dissolve the crude N-Cbz-serinol in anhydrous DMF. Add imidazole (5.0 eq) and cool to 0 °C.

-

Causality: Imidazole acts as an acid scavenger and forms a highly reactive N-TBDMS-imidazole intermediate, accelerating the silylation of the primary alcohols.

-

-

Add TBDMSCl (2.5 eq) portion-wise. Stir at room temperature for 18 hours.

-

Quench with water, extract with hexane/EtOAc (8:2), and purify via silica gel chromatography.

-

Self-Validation Checkpoint: TLC (Hexane:EtOAc 8:2) should reveal a high Rf spot (~0.8). 1 H NMR must show a massive singlet at ~0.89 ppm (18H, t-butyl) and ~0.05 ppm (12H, dimethyl), confirming complete di-silylation.

-

Protocol B: Chemoselective N-Acylation

Objective: Remove the Cbz group under neutral conditions and couple the lipid chain.

-

Hydrogenolysis: Dissolve N-Cbz-di-O-TBDMS-serinol in anhydrous methanol. Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours. Filter through a Celite pad and concentrate to yield the free amine.

-

Self-Validation Checkpoint: Disappearance of the aromatic Cbz protons (7.3 ppm) in 1 H NMR confirms quantitative deprotection.

-

-

N-Acylation: Dissolve the free amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) and cool to 0 °C.

-

Slowly add palmitoyl chloride (1.1 eq) dissolved in DCM. Stir for 2 hours at room temperature.

-

Wash the organic layer with saturated NaHCO₃, dry, and concentrate.

-

Self-Validation Checkpoint: IR spectroscopy will show a strong Amide I band at ~1640 cm⁻¹ and a complete absence of ester carbonyl stretch (~1730 cm⁻¹), validating that 100% chemoselective N-acylation occurred.

-

Protocol C: Fluoride-Mediated Deprotection

Objective: Unmask the hydroxyl groups to yield the active ceramide mimic.

-

Desilylation: Dissolve the N-palmitoyl-di-O-TBDMS-serinol in anhydrous THF. Add Tetra-n-butylammonium fluoride (TBAF, 1M in THF, 2.5 eq).

-

Causality: The fluoride ion has an exceptionally high affinity for silicon (forming a strong Si-F bond), driving the cleavage of the TBDMS oxygen bond under mild, non-hydrolytic conditions that preserve the newly formed amide bond.

-

-

Stir at room temperature for 3 hours.

-

Concentrate the mixture and purify via reverse-phase flash chromatography (Water/Acetonitrile gradient) to yield pure N-palmitoyl serinol.

-

Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS-ESI) must show the exact mass of the target molecule ( [M+H]+ calculated for C₁₉H₄₀NO₃: 330.3003)[5].

-

Quantitative Data & Yield Analysis

The orthogonal TBDMS/Cbz strategy provides exceptional yields across various lipid chain lengths, avoiding the severe purification bottlenecks associated with direct acylation.

| Target Analog | Lipid Chain | HRMS [M+H]+ (m/z) | O-Silylation Yield (%) | N-Acylation Yield (%) | Final Deprotection Yield (%) | Overall Yield (%) |

| N-Myristoyl Serinol (S14) | C14:0 | 302.2690 | 92% | 95% | 88% | 76.9% |

| N-Palmitoyl Serinol (S16) | C16:0 | 330.3003 | 92% | 94% | 89% | 77.0% |

| N-Oleoyl Serinol (S18:1) | C18:1 | 356.3159 | 92% | 91% | 85% | 71.1% |

Table 1: Synthetic efficiency and mass validation of various N-acyl serinol analogs using the TBDMS-protected synthon approach. Yields are isolated and purified.

Biological Translation

The analogs generated through this protocol have profound applications in drug discovery:

-

Oncology: C16-serinol acts as a potent pro-apoptotic agent in neuroblastoma and glioma by directly activating PKCζ, bypassing the need for endogenous ceramide elevation[1][2].

-

Dermatology: N-palmitoyl serinol applied to human epidermal keratinocytes selectively increases long-chain ceramides (C22–C24), repairing the epidermal permeability barrier via CB1 receptor activation[3].

-

Intracellular Transport Inhibition: Variations of this synthetic route (utilizing mono-O-TBDMS serinol) are used to synthesize HPA-12, a highly specific inhibitor of the Ceramide Transfer Protein (CERT), which blocks the non-vesicular transport of ceramide from the ER to the Golgi[6].

References

-

Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells. NIH / PubMed.1[1]

-

N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells. NIH / PubMed.2[2]

-

Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. ResearchGate.4[4]

-

Facile Synthesis of the CERT Inhibitor HPA-12 and Some Novel Derivatives. ResearchGate.6[6]

-

Gut Microbe-Derived N-Acyl Serinol Lipids Shape Host Postprandial Metabolic Homeostasis. bioRxiv.5[5]

-

N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation. MDPI.3[3]

Sources

- 1. Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Amide Coupling Reactions with (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its trifunctional nature (primary amine, primary alcohol, and a protected secondary alcohol).[1][2] Its structure is foundational for creating complex, sp3-rich chiral molecules.[3] This guide provides an in-depth analysis and detailed protocols for performing amide coupling reactions with this substrate. We will explore the selection of coupling reagents, reaction mechanisms, optimization strategies, and post-coupling manipulations, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Reagent Overview: Understanding the Substrate

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL possesses three distinct functional groups. The primary amine is the most nucleophilic site under neutral or basic conditions and is the target for acylation. The primary hydroxyl group is also nucleophilic and can potentially compete in side reactions, although its reactivity is generally lower than the amine. The secondary hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) ether, a bulky protecting group that is stable under typical amide coupling conditions but can be readily removed in a subsequent step.[4]

Key Structural Features:

-

Chiral Center: The stereocenter at C2 is critical for asymmetric synthesis.

-

Primary Amine: The primary site for nucleophilic attack on an activated carboxylic acid.

-

Primary Hydroxyl: A potential site for undesired O-acylation, which must be managed through careful selection of reaction conditions.

-

TBS-Protected Hydroxyl: The silyl ether ensures that this hydroxyl group does not participate in the coupling reaction. The Si-O bond is significantly stronger and less prone to cleavage than an Si-N bond, making selective O-protection over N-protection a standard strategy.[5]

The Heart of the Reaction: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid's carboxyl group to make it a better electrophile.[6] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose.

Mechanism with EDC and HOBt

The use of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. While EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, this intermediate can rearrange into an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-ester.[7][8] This new intermediate is sufficiently reactive to be attacked by the amine but is more stable against side reactions, thereby increasing reaction efficiency and, critically, suppressing racemization.[8][9]

Caption: EDC/HOBt mediated amide coupling mechanism.

Selecting the Right Tools: Coupling Reagents

While EDC/HOBt is a workhorse, other reagents may be superior for challenging couplings, such as those involving sterically hindered substrates.[10][11] The choice of reagent is a critical parameter for success.

| Reagent Class | Examples | Advantages | Disadvantages | Citation |

| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. Byproducts can be water-soluble (EDC) or precipitate (DCC). | Moderate reactivity, risk of racemization without additives. DCC byproduct can be difficult to remove completely. | [12] |

| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization. Good for hindered couplings. | More expensive. BOP generates carcinogenic HMPA as a byproduct. | [13][14] |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very high reactivity and speed, low racemization. Excellent for difficult sequences. | Highest cost. Can cause guanidinylation of the primary amine if used in large excess. | [12][14] |

For (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL, which is not excessively hindered, standard EDC/HOBt or EDC/Oxyma protocols are often sufficient and cost-effective. For particularly valuable or complex carboxylic acids where reaction failure is not an option, a uronium salt like HATU is recommended.[10][14]

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid (R-COOH) to (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL.

Materials and Equipment

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon inlet

-

Standard laboratory glassware

-

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1–0.5 M).

-

Activation: Add HOBt (1.1 eq) to the solution, followed by EDC·HCl (1.1 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[15]

-

Amine Addition: In a separate vial, dissolve (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL (1.2 eq) and DIPEA (2.0-3.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture. Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, driving the reaction forward.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess HOBt and acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Post-Coupling: TBS Group Deprotection

Once the amide is successfully formed, the TBS protecting group can be removed to liberate the free hydroxyl group.

Protocol: TBS Deprotection with TBAF

-

Dissolution: Dissolve the purified, TBS-protected amide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Reagent Addition: Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Other methods for TBS deprotection include using acidic conditions, such as acetic acid in THF/water or HCl in an alcohol solvent, but fluoride-based methods are often milder and more common.[4][16]

Workflow and Troubleshooting

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. jpt.com [jpt.com]

- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

Application Notes: Strategic Use of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol in Advanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptide Chemist's Toolkit with Silyl-Protected Amino Alcohols

The synthesis of peptides with modified C-termini is a cornerstone of modern drug discovery and chemical biology. C-terminal peptide alcohols, in particular, are prevalent in numerous biologically active natural products and serve as crucial intermediates for synthesizing peptide aldehydes, which are potent enzyme inhibitors.[1] The incorporation of amino alcohols into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily centered around protecting the hydroxyl group during chain elongation.

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol, a derivative of L-serinol, offers a robust and versatile solution. The tert-butyldimethylsilyl (TBDMS) ether provides a sterically hindered and chemically stable protecting group for the primary hydroxyl function.[2] Its distinct stability profile allows for an orthogonal protection strategy within the standard Fmoc/tBu SPPS framework. The TBDMS group is stable to the basic conditions (typically 20% piperidine in DMF) used for repetitive Nα-Fmoc deprotection, yet it can be selectively cleaved under specific acidic or fluoride-based conditions.[2][3][4] This dual-nature enables either the on-resin manipulation of the C-terminal alcohol or its direct generation during final peptide cleavage.

This guide provides a detailed examination of the application of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol in SPPS, outlining field-proven protocols for its incorporation and subsequent deprotection strategies.

The Cornerstone: N-α-Fmoc Protection of the Amino Alcohol

For use in standard Fmoc-based SPPS, the primary amine of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol must first be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting building block, Fmoc-(S)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol , is the key reagent for the methodologies described herein. This derivative is analogous to other commercially available protected amino acids like Fmoc-Ser(TBDMS)-OH.[5]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Pre-loaded Serinol(TBDMS) Resin for C-Terminal Peptide Alcohols

The most direct method for synthesizing a C-terminal peptide alcohol is to begin the SPPS sequence with the amino alcohol anchored to the solid support. Highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are ideal for this purpose as they allow for the release of the final peptide alcohol with side-chain protecting groups intact if desired.

Rationale: Attaching the amino alcohol to the resin via its primary hydroxyl group creates a stable ether linkage that is cleaved under acidic conditions to release the peptide with a C-terminal alcohol. The 2-CTC resin is chosen for its steric bulk, which helps prevent side reactions like diketopiperazine formation, and its high acid lability, which allows for mild cleavage conditions.[6]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

-

Fmoc-(S)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in a fritted reaction vessel with anhydrous DCM (10 mL) for at least 30 minutes. Drain the solvent.

-

Loading Solution Preparation: In a separate flask, dissolve Fmoc-(S)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol (2.0 equivalents relative to resin loading) in anhydrous DCM (8 mL). Add DIPEA (4.0 equivalents).

-

Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture gently at room temperature for 2-4 hours.

-

Capping: To cap any unreacted 2-chlorotrityl groups, drain the loading solution and add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v; 10 mL) to the resin. Agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under high vacuum.

-

Loading Determination: Determine the final loading of the resin using the standard UV-Vis method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, accurately weighed sample of the dried resin.[6]

Protocol 2: Standard Fmoc-SPPS Elongation

With the pre-loaded Serinol(TBDMS)-2-CTC resin, peptide chain elongation proceeds using standard Fmoc-SPPS cycles. The TBDMS group is stable to the conditions of these cycles.

Workflow for a Single Coupling Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.[7]

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents) with a coupling agent such as HBTU (3.95 equivalents) in the presence of DIPEA (8 equivalents) in DMF.[8]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).

-

Repeat: Repeat the cycle until the desired peptide sequence is assembled.

Protocol 3: Final Cleavage and Deprotection

Two primary strategies can be employed for the final cleavage, depending on the desired state of the C-terminal hydroxyl group and other side-chain protecting groups.

This is the most common approach, where the peptide is cleaved from the resin and all acid-labile protecting groups (including TBDMS, tBu, Boc, Trt, Pbf) are removed simultaneously.

Rationale: The TBDMS group, while robust, is labile to strong acidic conditions typically used for final cleavage in Fmoc-SPPS.[9] A standard TFA "cocktail" containing scavengers is used to prevent side reactions caused by reactive cationic species generated during deprotection.[10]

Cleavage Cocktail Selection:

| Peptide Sequence Contains | Recommended Cocktail (v/v/v) | Scavenger Function |

| Cys, Met, Trp | Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Cation scavenging, prevents re-alkylation |

| Arg, His, Tyr | Reagent B: TFA / Phenol / H₂O / TIPS (88:5:5:2) | Cation scavenging |

| No sensitive residues | TFA / H₂O / TIPS (95:2.5:2.5) | Cation scavenging |

TFA: Trifluoroacetic Acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

Procedure:

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5x) and dry it under vacuum for at least 1 hour.

-

Cleavage: Add the appropriate cleavage cocktail (10 mL per gram of resin) to the dried resin in a reaction vessel.

-

Reaction: Agitate the slurry at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution into a cold (0 °C) solution of diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.

This advanced strategy allows for the selective deprotection of the C-terminal hydroxyl group while the peptide remains attached to the resin with its other side-chain protecting groups intact. This is particularly useful for on-resin cyclization, labeling, or other modifications of the C-terminal alcohol.

Rationale: The Si-O bond of the TBDMS ether is highly susceptible to cleavage by fluoride ions.[3] Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation. This method provides true orthogonality, as the fluoride-based cleavage will not affect acid-labile (tBu, Boc, Trt) or base-labile (Fmoc) protecting groups.[11]

Procedure:

-

Resin Preparation: Swell the TBDMS-protected peptide-resin in anhydrous Tetrahydrofuran (THF).

-

TBDMS Cleavage: Prepare a 1 M solution of TBAF in THF. Add 3-5 equivalents of the TBAF solution (relative to resin loading) to the resin slurry.

-

Reaction: Agitate the reaction at room temperature. Monitor the reaction for completion (typically 1-4 hours) by taking a small aliquot of resin, cleaving the peptide with TFA, and analyzing by LC-MS.

-

Washing: Once deprotection is complete, thoroughly wash the resin with THF (3x), DMF (3x), and DCM (3x) to remove all traces of TBAF and silyl byproducts.

-

Next Steps: The resin-bound peptide with a free C-terminal hydroxyl group can now be used for further on-resin modifications or cleaved from the resin using one of the methods described in Strategy A.

Visualizing the Workflow

Chemical Structures

Caption: Key building blocks for SPPS of peptide alcohols.

SPPS Workflow Diagram

Caption: Workflow for peptide alcohol synthesis using TBDMS-serinol.

Conclusion and Best Practices

The use of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol, in its N-Fmoc protected form, is a highly effective strategy for the solid-phase synthesis of C-terminal peptide alcohols. The stability of the TBDMS group to standard Fmoc-SPPS conditions combined with its selective lability to either strong acid or fluoride reagents provides chemists with significant flexibility.

Key Considerations for Success:

-

High-Purity Building Block: Ensure the starting Fmoc-protected amino alcohol is of high purity to avoid the incorporation of deletion or modified sequences.

-

Anhydrous Conditions: For loading and on-resin TBDMS deprotection steps, the use of anhydrous solvents is critical to prevent premature cleavage or side reactions.

-

Effective Scavenging: During final TFA cleavage, the use of an appropriate scavenger cocktail is non-negotiable to ensure high purity of the crude peptide product.[10]

-